Michler's ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER

VERY SOL IN PYRIMIDINE

Synonyms

Canonical SMILES

Chemical Intermediate

Michler's ketone is a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in numerous chemical reactions. Research has explored its use in creating dyes and pigments, particularly auramine derivatives National Toxicology Program (NTP), Report on Carcinogens, Fourteenth Edition. pg. 244: .

Toxicology Studies

Due to potential health concerns, Michler's ketone has been a subject of toxicology research. Studies have investigated its effects on laboratory animals. The National Toxicology Program (NTP) considers Michler's ketone to be "reasonably anticipated to be a human carcinogen" based on findings in animal studies National Toxicology Program (NTP), Report on Carcinogens, Fourteenth Edition. pg. 244: .

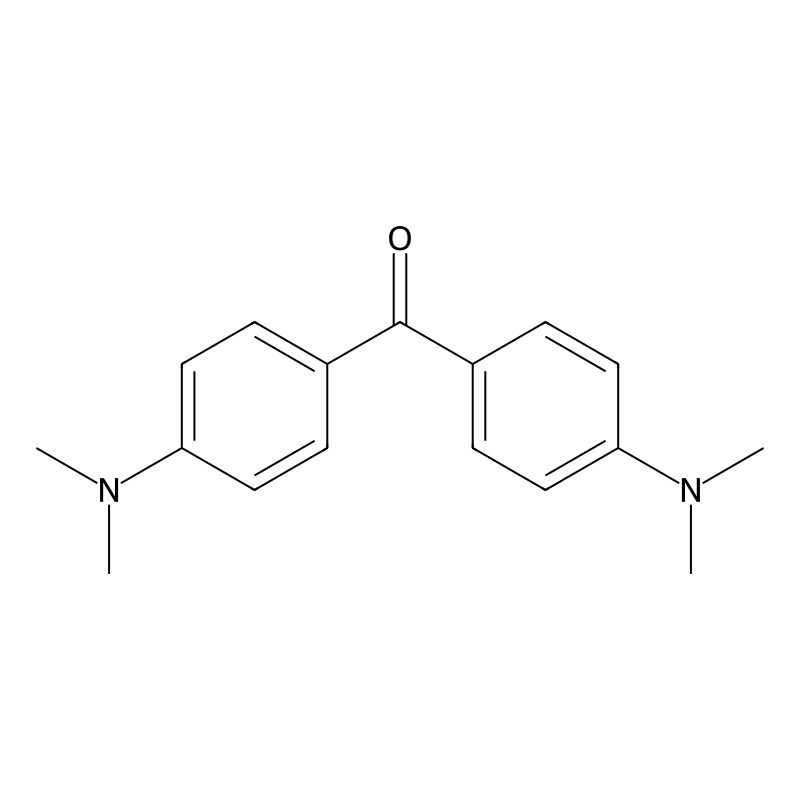

Michler's ketone, chemically known as N,N,N',N'-tetramethyl-4,4'-diaminobenzophenone, has the molecular formula and is recognized for its role as an intermediate in the synthesis of dyes and pigments. This compound appears as a white to greenish powder and is characterized by its intense absorption at 366 nm, which makes it effective as a photosensitizer in photo

- Michler's ketone is classified as a suspected carcinogen and should be handled with appropriate precautions [].

- It may cause serious eye damage and is suspected of causing genetic defects [].

- Always consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures before working with Michler's ketone [].

Michler's ketone is classified as a potential carcinogen by various health organizations due to its ability to cause cancer upon exposure. It can affect human health when inhaled or absorbed through the skin, leading to symptoms such as headaches, dizziness, and concentration difficulties . The compound's biological activity warrants careful handling and regulatory oversight.

The synthesis of Michler's ketone typically employs the Friedel-Crafts acylation method. This involves the reaction of dimethylaniline with phosgene or triphosgene:

This reaction highlights the compound’s formation from readily available starting materials and illustrates its synthetic accessibility in industrial applications .

Michler's ketone finds extensive use across various fields:

- Dyes and Pigments: It serves as a crucial intermediate in producing dyes for textiles, paper, and leather. Its derivatives are integral to color formulations such as Methyl violet and Victoria Blue B .

- Photosensitizers: Due to its photochemical properties, Michler's ketone is employed in applications requiring energy transfer for photoreactions .

- Research Reagent: It is utilized in chemical research for studying photoreactivity and other chemical behaviors .

Studies have shown that Michler's ketone interacts with various reagents under specific conditions. For instance, it exhibits unique reactivity with Grignard reagents, which can lead to anomalous reactions that are significant for academic research . Additionally, its photochemical behavior in different solvents has been explored to understand its reactivity better .

Several compounds share structural similarities with Michler's ketone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| p-Dimethylaminobenzophenone | One amine group | Used in dye synthesis but lacks the full dimethylamino structure of Michler's ketone. |

| Auramine O | Salt of iminium cation | Primarily used as a dye; structurally distinct due to its iminium form. |

| Michler's Thione | Thio derivative | Formed from Michler's ketone; exhibits different reactivity due to sulfur presence. |

| Thio-Michler's Ketone | Thioketone | Reacts differently with halogens compared to Michler's ketone due to sulfur functionality. |

Michler's ketone stands out due to its dual amine structure and significant role in dye production and photochemistry, making it a unique compound among its analogs .

Physical Description

Color/Form

LEAF IN ALCOHOL, NEEDLES IN BENZENE

XLogP3

Boiling Point

ABOVE 360 °C WITH DECOMP

LogP

Melting Point

179.0 °C

172 °C

UNII

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Pictograms

Corrosive;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

... FROM DIMETHYLANILINE & PHOSGENE /OR/ FROM DIMETHYLANILINE, ALUMINUM CHLORIDE & CARBON TETRACHLORIDE.

General Manufacturing Information

Dates

Electronic Interactions of Michler's Ketone with DNA Bases in Synthetic Hairpins

Almaz S Jalilov, Ryan M Young, Samuel W Eaton, Michael R Wasielewski, Frederick D LewisPMID: 25296568 DOI: 10.1111/php.12360

Abstract

The mechanism and dynamics of photoinduced electron transfer in two families of DNA hairpins possessing Michler's ketone linkers have been investigated by means of steady state and time-resolved transient absorption and emission spectroscopies. The excited state behavior of the diol linker employed in hairpin synthesis is similar to that of Michler's ketone in methanol solution. Hairpins possessing only a Michler's ketone linker undergo fast singlet state charge separation and charge recombination with an adjacent purine base, attributed to well-stacked ground state conformations, and intersystem crossing to the triplet state, attributed to poorly stacked ground state conformations. The failure of the triplet to undergo electron transfer reactions on the 7 ns time scale of our measurements is attributed to the low triplet energy and reduction potential of the twisted triplet state. Hairpins possessing both a Michler's ketone linker and a perylenediimide base surrogate separated by four base pairs undergo photoinduced hole transport from the diimide to Michler's ketone upon excitation of the diimide. The efficiency of hole transport is dependent upon the sequence of the intervening purine bases.Solvent effect on the vibrational spectrum of Michler's ketone. Experimental and theoretical investigations

Marta Sowula, Tomasz Misiaszek, Wojciech BartkowiakPMID: 24890690 DOI: 10.1016/j.saa.2014.04.143

Abstract

We examined solvent effect on the IR and Raman spectra of MK in several solvents of different polarity and proticity, for understanding of intermolecular interactions, focusing on solvent effect in detail. It has been found that change of solvent polarity has an ambiguous influence on solvatochromism of MK. We have observed that not only vibrations of carbonyl group are affected by the solvent polarity, but also mode ν(CN) and ν(CC) in IR and Raman spectra of MK. Experimental investigations have been supported by the quantum-mechanical computations to gain more insight into the solvatochromic behavior of Michler's ketone. Calculations have been carried using Kohn-Sham formulation of Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM) was employed to account for solute solvent interactions.Michler's ketone (4,4'-(dimethylamino)benzophenone)

PMID: 21105249 DOI:

Abstract

Michler's ketone

National Toxicology ProgramPMID: 21860484 DOI:

Abstract

Determination of xenobiotic intrinsic clearance in freshly isolated hepatocytes from rainbow trout (Oncorhynchus mykiss) and rat and its application in bioaccumulation assessment

Xing Han, Diane L Nabb, Robert T Mingoia, Ching-Hui YangPMID: 17539536 DOI: 10.1021/es0626279

Abstract

Bioaccumulation in fish depends on the dynamics of various processes that involve fish uptake, storage, and elimination of xenobiotics. Elimination via fish biotransformation is a primary process that can be evaluated in an in vitro system to improve the performance of the prediction of xenobiotic bioaccumulation potentials. In this study, values of intrinsic clearance (CLint) of seven reference compounds (atrazine, molinate, 4,4-bis(dimethylamino)-benzophenone, 4-nonylphenol, 2,4-di-tert-butylphenol, trifluralin, benzo(a)pyrene) in hepatocytes freshly isolated from rainbow trout and rat were determined using a substrate depletion approach. Atrazine was metabolized in rat hepatocytes with a CLint value of 3.81 +/- 1.96 mL/h/ 10(6) cells, whereas in trout hepatocytes, the clearance was not significant until very high cell concentration was used and the rate was estimated to be approximately 0.002 mL/h/10(6) cells. Intrinsic clearance values for all other compounds were 5.5-78.5-fold lower in trout hepatocytes than those in rat hepatocytes. Trout hepatic clearance (CL(H)) values were extrapolated from the CLint values using a "well-stirred" liver model. Biotransformation rate constants (kMET) of the compounds in trout were subsequently estimated and used as inputs to a kinetic model for the prediction of bioconcentration factors (BCF) in fish. Compared to the BCF values predicted without consideration of fish biotransformation, the inclusion of estimated kMET values significantly improved fish BCF predictions for the reference compounds. This study demonstrates a framework for future bioaccumulation assessment of xenobiotics using combined information of the physical-chemical properties of the compounds and the biotransformation potentials of the compounds in fish.Michler's ketone (4,4'-(dimethylamino)benzophenone

National Toxicology ProgramPMID: 15326678 DOI:

Abstract

Merocyanine-type dyes from barbituric acid derivatives

M C Rezende, P Campodonico, E Abuin, J KossanyiPMID: 11419461 DOI: 10.1016/s1386-1425(00)00461-3

Abstract

The preparation and the solvatochromic behavior of two dyes, obtained by condensation of N,N'-dimethylbarbituric acid with dimethylaminobenzaldehyde and with 4,4'-bis(N,N-dimethylamino)benzophenone (Michler's ketone) are described. The latter dye is rather sensitive to the polarity of the medium, and in particular, to the hydrogen-bond-donor ability of protic solvents. The solvatochromism of both compounds is discussed in terms of the pi* and E(T)(30) solvent polarity scales and their differences in behavior interpreted with the aid of semiempirical calculations.A highly sensitive spectrophotometric method with solid-phase extraction for the determination of methylmercury in human hair

H B Li, F Chen, X R XuPMID: 11110025 DOI: 10.1093/jat/24.8.704

Abstract

Methylmercury is the most toxic among the mercury species. In order to provide a quick method to screen samples for methylmercury, a highly sensitive spectrophotometric method was established. The method was based on formation of the red complex of methylmercury with thio-Michler's ketone, which can be extracted with n-butanol. The organic layer was determined at a maximum absorption wavelength of 564 nm. The Lambert-Beer law was obeyed for methylmercury from 1.00 x 10(-7) mol/L to 2.00 x 10(-5) mol/L with a correlation coefficient of 0.9992. The detection limit was 3 x 10(-8) mol/L. The method was used to determine methylmercury in human hair. The recovery was from 94% to 102%, and the relative standard deviation was 2.5%. The results agreed with those obtained by gas chromatography with electron capture detection.Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators

L Castle, A P Damant, C A Honeybone, S M Johns, S M Jickells, M Sharman, J GilbertPMID: 9059582 DOI: 10.1080/02652039709374496

Abstract

A survey of retail samples was conducted in two phases with 50 general paper and board food contact materials and articles analysed in 1992, and 121 samples, specifically of printed cartonboard, analysed in 1995. Packaging samples were extracted with ethanol containing 0.4% triethylamine. The extracts were analysed using high performance liquid chromatography (HPLC) and the presence of 4,4'-bis (dimethylamino) benzophenone (Michler's ketone, MK) and 4,4'-bis (diethylamino)-benzophenone (DEAB) confirmed using gas chromatography coupled to mass spectroscopy (GC-MS). The limits of detection for MK and DEAB in packaging were 0.05 mg/kg and 0.1-0.2 mg/kg respectively. In the first phase, MK was detected in 24% of the 50 samples at concentrations of 0.06-3.9 mg/kg paper. DEAB was detected in 12% of samples (0.1-0.2 mg/kg). In the second phase, 26% of the 121 cartonboard samples contained detectable MK (0.1-1.6 mg/kg) and 4% contained DEAB (0.2-0.7 mg/kg). Residues of the monoamine 4-(dimethylamino)benzophenone (DMAB) were found in 10% of the 1992 samples (0.1-0.6 mg/ kg). DMAB was not surveyed in 1995. These levels are too low to indicate the use of these cure agents for printing the packages. Rather, the most likely origin is from the use of recycled fibres. For three samples where the highest concentration of MK was detected, the food was analysed by GC-MS after extraction and clean-up. There was no measurable migration of MK at a detection limit of 2 micrograms/kg food. It is concluded, therefore, that the concentrations of MK present in the packaging samples analysed are unlikely to pose a risk to human health.Determination of ionic liquids solvent properties using an unusual probe: the electron donor-acceptor complex between 4,4'-bis(dimethylamino)-benzophenone and tetracyanoethene

Cinzia Chiappe, Daniela PieracciniPMID: 16599465 DOI: 10.1021/jp057236f